2-[(1,2-Diphenylpropoxy)carbonyl]-6-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1,2-Diphenylpropoxy)carbonyl]-6-nitrobenzoic acid is a complex organic compound with the molecular formula C23H19NO6. This compound is known for its unique structural features, which include a nitrobenzoic acid moiety and a diphenylpropoxy group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,2-Diphenylpropoxy)carbonyl]-6-nitrobenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-nitrobenzoic acid with 1,2-diphenylpropane in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1,2-Diphenylpropoxy)carbonyl]-6-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of 2-[(1,2-Diphenylpropoxy)carbonyl]-6-aminobenzoic acid.
Reduction: Formation of 2-[(1,2-Diphenylpropoxy)methanol]-6-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-[(1,2-Diphenylpropoxy)carbonyl]-6-nitrobenzoic acid is utilized in several scientific research fields:
Wirkmechanismus
The mechanism of action of 2-[(1,2-Diphenylpropoxy)carbonyl]-6-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The diphenylpropoxy group may enhance the compound’s ability to penetrate cell membranes, facilitating its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(1,2-Diphenylpropoxy)carbonyl]-4-nitrobenzoic acid
- 2-[(1,2-Diphenylpropoxy)carbonyl]-6-aminobenzoic acid
- 2-[(1,2-Diphenylpropoxy)carbonyl]-6-hydroxybenzoic acid
Uniqueness
2-[(1,2-Diphenylpropoxy)carbonyl]-6-nitrobenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and diphenylpropoxy groups allows for a wide range of chemical modifications and applications .
Eigenschaften
CAS-Nummer |
7249-23-2 |
---|---|
Molekularformel |
C23H19NO6 |
Molekulargewicht |
405.4 g/mol |
IUPAC-Name |
2-(1,2-diphenylpropoxycarbonyl)-6-nitrobenzoic acid |
InChI |
InChI=1S/C23H19NO6/c1-15(16-9-4-2-5-10-16)21(17-11-6-3-7-12-17)30-23(27)18-13-8-14-19(24(28)29)20(18)22(25)26/h2-15,21H,1H3,(H,25,26) |
InChI-Schlüssel |
LEEYKTWGHHBAOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)C(C2=CC=CC=C2)OC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.